molecular formula C10H10O2 B13465736 (4-Acetylphenyl)acetaldehyde CAS No. 343866-28-4

(4-Acetylphenyl)acetaldehyde

Cat. No.: B13465736
CAS No.: 343866-28-4
M. Wt: 162.18 g/mol
InChI Key: HKKGGTVHNDHVNC-UHFFFAOYSA-N
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Description

(4-Acetylphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes and ketones. It features both an aldehyde group and a ketone group attached to a benzene ring, making it a versatile compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Acetylphenyl)acetaldehyde can be synthesized through several methods:

    Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation of Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Cleavage of Alkenes: Alkenes can be cleaved using ozonolysis to form aldehydes and ketones.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale oxidation processes or catalytic acylation reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Acetylphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction with agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the aldehyde group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 (for nitration), Br2 (for bromination)

Major Products

    Oxidation: (4-Acetylphenyl)acetic acid

    Reduction: (4-Acetylphenyl)ethanol

    Substitution: Various substituted derivatives depending on the substituent used

Scientific Research Applications

(4-Acetylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Acetylphenyl)acetaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various adducts with nucleophiles. The ketone group can undergo nucleophilic addition reactions, forming hemiacetals and acetals in the presence of alcohols.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Similar in structure but lacks the acetyl group.

    Acetophenone: Contains a ketone group but lacks the aldehyde group.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of an acetyl group.

Uniqueness

(4-Acetylphenyl)acetaldehyde is unique due to the presence of both an aldehyde and a ketone group on the aromatic ring, making it a versatile intermediate in organic synthesis and various chemical reactions.

Properties

CAS No.

343866-28-4

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(4-acetylphenyl)acetaldehyde

InChI

InChI=1S/C10H10O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5,7H,6H2,1H3

InChI Key

HKKGGTVHNDHVNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC=O

Origin of Product

United States

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